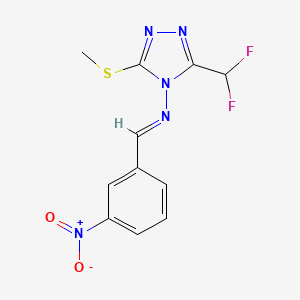
4-nitrobenzyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl 2-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is mainly used as a photolabile protecting group for carboxylic acids, which is a critical tool in organic chemistry.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-bromobenzoate involves the formation of a covalent bond between the protecting group and the carboxylic acid. The bond is stable in the dark but is cleaved upon exposure to ultraviolet light. This results in the release of the carboxylic acid and the regeneration of the this compound protecting group.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 4-nitrobenzyl 2-bromobenzoate in laboratory experiments include its ease of use, high selectivity, and the ability to remove the protecting group using light. However, the limitations include the requirement for ultraviolet light for cleavage and the limited solubility in some organic solvents.
Future Directions
There are several future directions for research on 4-nitrobenzyl 2-bromobenzoate. One potential direction is the development of new photolabile protecting groups with improved properties. Another direction is the application of this compound in the synthesis of complex organic molecules. Additionally, research could focus on the use of this compound in the development of new drug delivery systems.
Conclusion:
In conclusion, this compound is a valuable tool in organic chemistry due to its use as a photolabile protecting group for carboxylic acids. The compound has low toxicity and is considered safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for research on this compound that could lead to the development of new and improved applications.
Synthesis Methods
The synthesis of 4-nitrobenzyl 2-bromobenzoate involves the reaction of 4-nitrobenzyl alcohol with 2-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
4-nitrobenzyl 2-bromobenzoate has a wide range of applications in scientific research. One of the most significant applications is its use as a photolabile protecting group for carboxylic acids. This compound can be used to protect carboxylic acids from undesired reactions during synthesis and can be easily removed by exposure to light. This makes it a critical tool in organic chemistry.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANBZMUNHDIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

